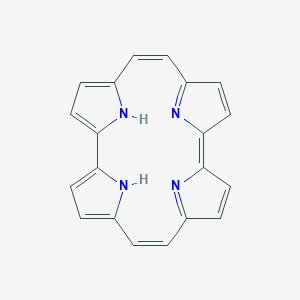

Porphycene

Description

Structure

3D Structure

Properties

CAS No. |

100572-96-1 |

|---|---|

Molecular Formula |

C20H14N4 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

21,22,23,24-tetrazapentacyclo[16.2.1.12,5.18,11.112,15]tetracosa-1,3,5(24),6,8,10,12,14,16,18(21),19-undecaene |

InChI |

InChI=1S/C20H14N4/c1-2-14-6-10-19(22-14)20-12-8-16(24-20)4-3-15-7-11-18(23-15)17-9-5-13(1)21-17/h1-12,21,23H |

InChI Key |

HMSMOZAIMDNRBW-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC=C(N2)C3=CC=C(N3)C=CC4=NC(=C5C=CC1=N5)C=C4 |

Canonical SMILES |

C1=CC2=CC=C(N2)C3=CC=C(N3)C=CC4=NC(=C5C=CC1=N5)C=C4 |

Synonyms |

porphycene |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Functionalization of Porphycene

Classical Approaches for Porphycene Macrocyclization

The initial synthetic routes to porphycene laid the groundwork for its exploration, albeit with inherent limitations in scalability and yield.

McMurry Reductive Cyclization Protocols

The pioneering synthesis of porphycene, reported by Vogel in 1986, established the standard preparation method based on the McMurry reductive cyclization researchgate.netnih.govnih.gov. This classical approach involves the cyclization of two 5,5′-diacyl-2,2′-bipyrroles researchgate.netnih.govnih.gov. While groundbreaking, this method presents considerable challenges, primarily due to the high susceptibility of pyrrole (B145914) intermediates to rapid oxidation in air and the generally low yields obtained nih.govnih.gov. The final McMurry cyclization step, in particular, has proven difficult to scale up, typically affording very modest yields, such as 2-3% for unsubstituted porphycene nih.govnih.govwikidata.org. However, the introduction of aliphatic substituents, as observed in the formation of 2,7,12,17-tetra-tert-butylporphycene, has been shown to enhance the yields of the McMurry step, reaching up to 20% wikidata.org. The McMurry reaction fundamentally relies on low-valent titanium species, generated from titanium(III) or titanium(IV) chloride in combination with reducing agents like zinc or lithium aluminum hydride, and proceeds through the formation of a pinacolate complex followed by deoxygenation nih.gov.

Advanced Strategies in Porphycene Synthesis

To overcome the limitations of classical methods, advanced synthetic strategies have been developed, focusing on improved yields and scalability.

Acid-Catalyzed Oxidative Macrocyclizations

An alternative and more efficient synthetic strategy for porphycenes involves acid-catalyzed oxidative macrocyclizations nih.gov. This approach, initially proposed by Srinivasan in 2008, was further optimized by Ravikanth in 2014, utilizing 5,6-diaryldipyrroethenes as precursors nih.gov. The methodology involves the acid-catalyzed ring closure of these dipyrroethenes, followed by an oxidative step, often employing oxidants such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or p-chloranil researchgate.netnih.govnih.gov. A critical aspect of this strategy is the E/Z-isomerization of the 5,6-diaryldipyrroethenes under acidic conditions, which is essential for effective macrocyclization researchgate.netnih.govnih.gov. This advanced method has demonstrated significantly improved yields, achieving up to 80% for meso-tetraarylporphycenes researchgate.netnih.govnih.gov. More recently, an NBS-enabled rapid cyclization of dipyrroethenes has been reported, which eliminates the need for reactive p-toluenesulfonic acid (p-TSA) and sacrificial oxidants, allowing reactions to proceed under "open air" conditions with yields up to 76% uni-freiburg.de.

Methodologies for Gram-Scale Porphycene Production

The development of efficient and scalable synthetic routes is paramount for the broader application of porphycenes. The acid-catalyzed oxidative macrocyclization of E/Z-mixtures of 5,6-diaryldipyrroethenes has proven to be a breakthrough in this regard, enabling the gram-scale production of porphycene derivatives researchgate.netnih.govnih.govnih.govuni.lu. This optimized method has facilitated the synthesis of various meso-tetraarylporphycenes in high yields, with specific examples including:

| Compound Name | Isolated Yield (g) | Yield (%) |

| 9,10,19,20-tetraphenylporphycene (PhPc) | 0.90 | 46 |

| 9,10,19,20-tetrakis(3,5-bis(trifluoromethyl)phenyl)porphycene (CF3Pc) | 1.06 | 80 |

| 9,10,19,20-tetrakis(3,5-difluorophenyl)porphycene (FPc) | 1.42 | 72 |

Data adapted from researchgate.netnih.gov.

Derivatization and Targeted Structural Modifications of Porphycene

The ability to introduce various substituents onto the porphycene framework is crucial for tuning its physicochemical properties and expanding its potential applications.

Meso- and β-Substituent Introduction

Porphycenes with diverse meso- and β-substituents, along with their corresponding metal complexes, have been synthesized to achieve tunable functionalities, crystallinities, and solubilities researchgate.netnih.govnih.gov.

Meso-Substitution: Meso-tetraarylporphycenes can be effectively synthesized through acid-catalyzed oxidative coupling reactions fishersci.ca. Beyond symmetric substitution, methods have been developed for the preparation of unsymmetric meso-tetrasubstituted porphycenes, including AABB-, ABAB-, and ABBA-type derivatives, via acid-catalyzed oxidative coupling of different dipyrroethenes, with reported yields up to 19% nih.gov. Post-synthetic modification strategies also exist; for instance, the nitration of 9-acetoxy-2,7,12,17-tetra-n-propylporphycene can regioselectively occur at the 19-position, yielding 9-acetoxy-19-nitro-2,7,12,17-tetra-n-propylporphycene, which can then be reduced to the corresponding amino derivative chem960.com. It has been observed that meso-substitution with alkyl groups can substantially diminish the fluorescence quantum yield of porphycenes, whereas aryl substituents tend to have a less pronounced effect nih.gov. The introduction of fluorine atoms at meso positions can lead to unsymmetric substitution patterns, resulting in the coexistence of two non-equivalent trans tautomeric forms uni.lu.

β-Substitution: β,β′-disubstituted pyrroles serve as important precursors for the synthesis of etioporphycenes wikipedia.org. The preparation of 2,7,12,17-substituted porphycenes can be achieved through the Knorr pyrrole reaction, which is utilized to synthesize the necessary pyrrole building blocks wikipedia.org. A notable example of β-substitution is the synthesis of octamethoxyporphycene, which features eight methoxy (B1213986) substituents at its β-positions, prepared in three steps from 3,4-dimethoxypyrrole nih.gov. The presence of these methoxy groups significantly increases the hydrophilicity of the porphycene, as evidenced by enhanced solubility in methanol (B129727) nih.gov.

Synthesis of Extended Porphycene Systems (e.g., Benzoporphycenes, Naphthoporphycenes)

Extended porphycene systems, such as benzoporphycenes and naphthoporphycenes, are designed to possess larger π-electron peripheries, which often leads to red-shifted light-absorbing properties and enhanced nonlinear optical behavior acs.orgnih.gov.

The synthesis of dinaphthoporphycenes (e.g., 3a and 3b) typically involves the intermolecular McMurry coupling of dialdehyde (B1249045) precursors, a method pioneered by Vogel and commonly used for porphycene synthesis nih.gov. A key challenge lies in preparing the appropriate annulated diformylated naphthobipyrroles nih.gov. For instance, a simple and generalizable synthetic route to α-formylated, β-substituted naphthobipyrroles has been reported, which are then utilized in the preparation of binaphthoporphycenes nih.gov. These binaphthoporphycenes exhibit planar geometry, as confirmed by single-crystal X-ray diffraction, and display absorption maxima that are bathochromically shifted compared to simpler porphycenes nih.gov.

Key Findings for Naphthoporphycenes:

Synthesis: Relies on McMurry coupling of α-formylated, β-substituted naphthobipyrroles, which can be prepared from 2,3-naphthalene bishydrazine nih.govresearchgate.net.

Structural Features: Binaphthoporphycenes possess a planar geometry with minimal distortion, although slightly more distorted than tetrapropylporphycene (B1209354) nih.gov. The shortest N-N distance in dinaphthoporphycenes can be 2.49 Å, compared to 2.63 Å in parent porphycenes nih.gov.

Optical Properties: Exhibit bathochromically shifted absorption maxima compared to simple porphycenes, indicating extended π-conjugation nih.gov.

Benzoporphycenes, including di- and tetrabenzoporphycenes, have been synthesized through facile routes, often employing retro-Diels-Alder reactions of corresponding bicyclo[2.2.2]octadiene-fused porphycenes, which are prepared via McMurry coupling of α,α'-diformyldipyrrole nih.govscite.aiworldscientific.com.

Optical Properties of Benzoporphycenes and Naphthoporphycenes:

| Compound Type | B Band (nm) | Q Band (nm) | Fluorescence (nm) | Quantum Yield (ΦF) |

| Tetrabenzoporphycene | 450 | 820 | 673 | 0.32 |

| Dibenzoporphycene | - | - | 654, 726 | 0.42 |

| Dinaphthoporphycene | - | - | 670, 720 | 0.31 |

Note: Data extracted from scite.aiworldscientific.com. Q-band for tetrabenzo- and dibenzoporphycenes is described as a very broad band reaching approximately 820 nm scite.ai.

Preparation of Heteroatom-Containing Porphycene Analogues

The incorporation of heteroatoms into the porphycene macrocycle leads to analogues with distinct physicochemical properties, often influencing their optical spectra and coordination chemistry researchgate.netacs.orgnih.gov. This area of research aims to fine-tune the electronic and structural characteristics of porphycenes for diverse applications. While the provided search results primarily discuss heteroatom-containing porphyrin analogues, the general principle of replacing core atoms or incorporating heterocycles applies to porphycenes as well. The review researchgate.net specifically mentions "heteroatom containing analogues" of porphycene, indicating their importance.

Application of Organometallic Methodologies in Porphycene Functionalization

Organometallic methodologies, particularly palladium-catalyzed cross-coupling reactions, have become standard techniques for constructing carbon-carbon bonds and functionalizing porphyrins and related compounds, including porphycenes lsu.edunih.govacs.org. These methods enable the introduction of various substituents onto the porphycene core, thereby modifying its properties.

Examples of Organometallic Methodologies:

Suzuki-Miyaura Cross-Coupling: This reaction is a highly efficient method for C-C bond formation and has been employed in the assembly of porphycenes and their derivatives lsu.educonicet.gov.arscribd.com. For instance, meso-tetrasubstituted porphycenes have been synthesized via palladium-catalyzed Suzuki cross-coupling reactions of iodinated porphycene precursors conicet.gov.ar. The Suzuki-Miyaura coupling conditions can be optimized using catalysts like Pd(OAc)2 and ligands such as SPhos, alongside a base like K3PO4 mdpi.com.

Stille Coupling: This palladium-catalyzed cross-coupling reaction is also utilized for functionalizing pyrrolic substituents, which are key building blocks for porphycene synthesis lsu.edudntb.gov.uaresearchgate.netresearchgate.net.

Heck Reaction: While more commonly cited for porphyrins, the Heck reaction is another palladium-catalyzed coupling reaction used for C-C bond formation in macrocyclic systems, suggesting its potential applicability in porphycene functionalization researchgate.net.

Grubbs Olefin Metathesis: This reaction is used in the synthesis of divinyl bipyrroles, which serve as important precursors for porphycene synthesis via ring-closing metathesis lsu.edu.

Strategies for Specific Functional Group Incorporation (e.g., Halogenation, Methylthio, Quinoxaline (B1680401) Fusion)

Specific functional groups can be strategically incorporated into the porphycene macrocycle to impart desired properties, such as altered electronic characteristics, solubility, or reactivity.

Halogenation: Porphycenes can undergo facile halogenation, particularly at the outer β-positions. For example, 3,6,13,16-tetrapropylporphycene has been shown to undergo facile tetrahalogenation, yielding β-tetrabromoporphycene acs.org. Selective iodination of porphycenes (e.g., 2,7,12,17-tetrahexylporphycene) can be achieved using reagents like N-iodosuccinimide in the presence of activators, leading to mono- and diiodinated products nih.gov. Halogenated hydrocarbons, such as dichloromethane, are preferred solvents for bromination google.com.

Methylthio Functionalization: The synthesis of electron-deficient β-octakis(methylthio)porphycene, along with its Zn(II) and Ni(II) derivatives, has been reported rsc.orgresearchgate.net. This involves the oxidative coupling of 3,4-di(methylthio)pyrrole, often enhanced by reagents like BF3·OEt2 rsc.org. The presence of methylthio groups can lead to core ruffling and red-shifted absorption bands (e.g., ~750 nm) rsc.org.

Quinoxaline Fusion: Fusion of quinoxaline units onto the porphycene periphery is a strategy to expand the π-conjugation and modify the electronic properties mdpi.com. This approach can lead to porphycenes with extended absorption peaks, for instance, meso-monobenzobenzoporphycene showing an absorption peak at 762 nm mdpi.com. The synthesis of quinoxaline-fused porphycenes often involves optimized Suzuki-Miyaura coupling conditions for the preparation of 2,2′-bipyrrole units, followed by Vilsmeier-Haack formylation and McMurry coupling mdpi.com.

Tautomerism and Intramolecular Proton Transfer Dynamics in Porphycene

Double Hydrogen Transfer (DHT) Mechanisms and Pathways

The double hydrogen transfer (DHT) in porphycene can proceed via distinct mechanisms: concerted or stepwise acs.orgresearchgate.netjove.com.

In the concerted mechanism , both hydrogen atoms are transferred simultaneously and synchronously, passing through a second-order saddle point without a stable intermediate acs.orgresearchgate.netjove.com. This is often termed the synchronized mechanism acs.org. Conversely, the stepwise mechanism involves the sequential transfer of hydrogen atoms through an intermediate cis tautomeric state, with the reaction pathway involving a first-order saddle point acs.orgresearchgate.netjove.com.

For isolated porphycene molecules, the concerted DHT tunneling pathway is dominant below 100 K. However, between 100 K and 300 K, there is a competition between concerted and stepwise pathways, especially when nuclear quantum effects are considered acs.orgresearchgate.netacs.org. On surfaces, the dominant mechanism can vary; for instance, on a Ag(110) surface, the stepwise transfer mechanism has been observed to be dominant acs.orgresearchgate.netmpg.denih.gov. The strength of the molecule-surface interaction can significantly influence the tautomerization mechanism, potentially shifting it from a concerted to a stepwise transfer researchgate.netrsc.org.

The tautomerization reaction in porphycene is a multidimensional process, where several vibrational modes can act as either reaction-promoters or inhibitors through anharmonic intermode coupling rsc.orgacs.orgacs.orgrsc.org. This means that the effective barrier to double hydrogen transfer can vary depending on the vibrational state of the molecule rsc.orgrsc.org. For example, studies have shown that the N-H stretching mode, despite its theoretical intensity, appears absent or broadened in experimental Raman and infrared spectra due to intermode coupling acs.org. This strong anharmonicity of the potential energy surface and intermode couplings play a decisive role in the static and dynamic properties of the inner hydrogen atoms acs.org.

Table 1: Influence of Vibrational Modes on Tunneling Splitting in Porphycene rsc.orgrsc.org

| Vibrational Mode | Effect on Tunneling Splitting | Classification |

| Neutral Modes | Similar to ground state | Neutral |

| Promoting Modes | Larger than ground state | Promoting |

| Inhibiting Modes | Smaller than ground state | Inhibiting |

The potential energy landscape of tautomerization in porphycene is significantly shallower compared to porphyrins, primarily due to the strong intramolecular hydrogen bonds within its cavity acs.orgliverpool.ac.ukmpg.de. The calculated cis-trans energy difference in porphycene is notably smaller (2.4 kcal/mol) than in porphyrin (8.3 kcal/mol) nih.govacs.org. Similarly, the barriers for trans-cis and cis-trans conversions are substantially lower in porphycene (4.9/2.5 kcal/mol) compared to porphyrin (16.2/7.9 kcal/mol) nih.govacs.org.

The strength of these intramolecular N-H···N hydrogen bonds is crucial, as it directly influences the tautomerization rate rsc.orgnih.gov. A decrease in the N···N separation, which indicates stronger hydrogen bonding, has been observed to increase the reaction rate by more than three orders of magnitude, highlighting the significant role of tunneling in this process nih.gov.

Manifestations of Nuclear Quantum Effects (NQEs) in Porphycene Tautomerism

Nuclear Quantum Effects (NQEs), particularly hydrogen tunneling and zero-point energy (ZPE), play a crucial role in the tautomerization dynamics of porphycene, even at elevated temperatures, due to the light mass of hydrogen acs.orgresearchgate.netmpg.dersc.org.

Hydrogen tunneling is a dominant factor in porphycene tautomerism. In isolated molecules, such as those in supersonic jets or helium nanodroplets, coherent tunneling of the inner protons leads to characteristic tunneling splittings in vibronic levels rsc.orgnih.govmpg.dersc.orgacs.org. This coherent tunneling in a symmetric double-well potential results in periodic Rabi oscillations of the particle wavefunction between the two wells rsc.orgrsc.org. For instance, the measured tunneling splitting in the vibrational ground state of parent porphycene in a supersonic jet is 4.4 cm⁻¹, which corresponds to a rate of 2.6 × 10¹¹ s⁻¹ rsc.orgacs.orgmpg.dersc.org.

In condensed phases, the tunneling process is often incoherent rsc.orgresearchgate.netrsc.org. Here, the tunneling rate is proportional to the square of the tunneling splitting rsc.orgnih.gov. Single-molecule spectroscopy studies have revealed large fluctuations in hydrogen transfer rates over time for the same chromophore, further emphasizing the complex nature of these processes rsc.orgrsc.org.

Table 2: Tunneling Splitting in Porphycene rsc.orgnih.govrsc.org

| Electronic State | Vibrational Level | Tunneling Splitting (cm⁻¹) | Corresponding Rate (s⁻¹) |

| S₀ (Ground State) | Vibrationless | 4.4 | 2.6 × 10¹¹ |

| S₁ (Excited State) | Vibrationless | ~0.02 | - |

| S₀ (Ground State) | v=1 of 180 cm⁻¹ mode | 12 ± 1 | (5.4 ± 0.2) × 10¹¹ |

Isotopic substitution, particularly the replacement of hydrogen with deuterium (B1214612), provides critical insights into the tautomerization dynamics and the role of quantum tunneling rsc.orgacs.orgfu-berlin.deresearchgate.netjove.commpg.dersc.orgnih.gov. A large kinetic isotope effect (KIE) is observed upon substituting the transferred hydrogen atoms by deuterium, indicating that the process is governed by tunneling acs.orgresearchgate.netmpg.denih.govresearchgate.net. For instance, the splitting observed in vibronic levels disappears when the inner protons are replaced by deuterons rsc.orgrsc.org.

The observed KIE for different isotopologues, combined with density functional theory calculations, has been instrumental in revealing the dominant transfer mechanism acs.orgresearchgate.netmpg.denih.gov. Single deuterium substitution can lead to an asymmetric molecular geometry, subtly compressing covalent hydrogen bonds and potentially altering the original transition state location jove.comnih.gov. Below 10 K, the tautomerization rate is temperature-independent, exhibiting an isotope ratio of about 100 between porphycene-d₀ and porphycene-d₂ on surfaces nih.gov.

Tautomerization Dynamics in Ground (S0) and Electronically Excited (S1) States

The tautomerization dynamics in porphycene have been extensively studied in both its ground (S0) and electronically excited (S1) states. In the gas phase, the tautomerization barrier for porphycene is approximately 70 meV, and the reaction proceeds rapidly via quantum tunneling dipc.org. Coherent tunneling processes are observed in isolated molecules, while incoherent tunneling is found in condensed phases, playing a significant role even at elevated temperatures rsc.orgrsc.org.

The observation of different tunneling splitting values for various vibrational modes indicates a multidimensional character of the tautomerization coordinate rsc.orgrsc.org. Certain vibrational modes can act as promoters or inhibitors of the reaction through anharmonic intermode coupling, influencing the tunneling splitting rsc.orgrsc.org. For instance, a tautomerization-promoting 2Ag mode shows a significant increase in tunneling splitting with increasing vibrational quantum number researchgate.net.

In the ground state (S0), studies using solid-state NMR have shown that porphycene tautomerism involves a double proton transfer in two cooperative hydrogen bonds scite.ainih.gov. Above 225 K, the tautomerism is degenerate, indicating a dynamic proton disorder. Below this temperature, the degeneracy is lifted, suggesting a phase transition to a dynamically ordered proton state scite.ainih.gov. In the high-temperature phase (Phase I), the rate constants for HH and HD/DD tautomerism are similar, with a barrier of about 30 kJ mol⁻¹, consistent with an overbarrier reaction scite.ainih.gov. However, in the low-temperature phase (Phase II), the DD transfer kinetics switch to the nanosecond timescale, exhibiting a non-Arrhenius temperature dependence characteristic of tunneling scite.ainih.gov. This suggests a transition from a concerted HH transfer in Phase I to a stepwise transfer in Phase II, where intermolecular interactions lower the energy of one of the cis-intermediates scite.ainih.gov.

For the S1 excited state, the splitting of the lowest vibrational level is very small, allowing both energy levels to be populated rsc.org.

External Stimuli and Environmental Modulation of Tautomerism

Tautomerization in porphycene can be induced and modulated by various external stimuli, including heat, electrons, light, and mechanical force rsc.orgaip.orgrsc.orgriken.jpnanochem.jp. The local environment, particularly surface adsorption, significantly impacts the tautomerization dynamics rsc.orgrsc.orgaip.orguni-graz.atresearchgate.netphotoscience.placs.org.

Thermal activation is a well-established method to induce tautomerization in porphycene. On a Cu(111) surface, the metastable cis tautomer can be thermally switched back to the trans tautomer by heating the surface to approximately 30 K uni-graz.atresearchgate.netacs.org. Thermally induced cis ↔ cis tautomerization has also been observed in the range of 22 to 25 K uni-graz.at. The trans configuration is generally the thermodynamically stable form on Cu(111) and Ag(111) surfaces, while the cis configuration is a metastable form aip.orgnih.gov. On a Cu(110) surface, thermally induced tautomerization of single porphycene molecules has been observed at temperatures above 75 K, indicating that the strength of the molecule-surface interaction is closely related to the switching temperature researchgate.net. The thermal activation energy for cis ↔ cis tautomerization on Cu(110) has been estimated to be around 168 meV rsc.org.

Electron-induced tautomerization in single porphycene molecules has been observed using scanning tunneling microscopy (STM) aip.orguni-graz.atresearchgate.netacs.orgrsc.orgrsc.org. This process is often induced by vibrational excitation via inelastic electron tunneling uni-graz.atresearchgate.netacs.orgrsc.orgmpg.de. On a Cu(111) surface, a voltage pulse from the STM can induce unidirectional trans → cis and reversible cis ↔ cis tautomerization uni-graz.atresearchgate.netacs.org. The trans → cis tautomerization on Cu(111) occurs above a specific threshold voltage, below the resonant frequency of the N-H stretching mode, and within the vibrational band of the skeletal modes acs.org.

For cis ↔ cis tautomerization on Cu(110), a clear threshold voltage of around 150 mV is observed for electron-induced reactions, with similar behavior at opposite bias polarities rsc.orgmpg.de. This suggests a tunneling electron mechanism rather than an electric field-induced effect mpg.de. The tautomerization rate can follow a power law dependence on the current (R ∝ I^N) mpg.de. The N-H stretching mode couples with the tautomerization coordinate, and its excitation can induce the reaction rsc.orgmpg.de. In some cases, multi-electron activation may occur for smaller bias voltages rsc.org. Hot charge carriers (electrons or holes) generated by the STM tip can travel along the surface and induce tautomerization through inelastic scattering with the molecule researchgate.netacs.org. The Cu(111) surface state significantly contributes to this hot carrier-induced process researchgate.netacs.org.

Light-induced tautomerization has been directly observed in single porphycene molecules on a Cu(111) surface researchgate.netaip.org. Photo-irradiation can convert the thermodynamically stable trans configuration to the metastable cis configuration in a unidirectional fashion researchgate.net. The wavelength dependence of the tautomerization cross-section shows a steep increase around 2 eV, indicating that excitation of Cu d-band electrons and the resulting hot carriers play a dominant role in the photochemical process researchgate.net. A pronounced isotope effect (~100) is observed when hydrogen atoms are substituted with deuterium, suggesting a significant contribution of zero-point energy in the reaction researchgate.net. This process is proposed to occur via excitation of molecular vibrations after photoexcitation researchgate.net. The observed cross-section in the visible-ultraviolet region (~10⁻¹⁹ cm²) is notably higher than for other molecular switches researchgate.net. Time-correlated fluorescence measurements can monitor tautomerization events, and remote excitation, where the tunneling current does not pass through the molecule, indicates the involvement of the excited state in the reaction pathway ehu.es.

Force-induced tautomerization in a single porphycene molecule has been demonstrated on a Cu(110) surface at 5 K using scanning probe microscopy and density functional theory calculations rsc.orgdipc.orgaip.orgresearchgate.net. Force spectroscopy quantifies the force required to trigger tautomerization with submolecular spatial resolution dipc.orgresearchgate.net. Calculations show that the reaction pathway and barrier of tautomerization are modified in the presence of a scanning tunneling microscope (STM) tip dipc.orgresearchgate.net. This mechanical activation can occur by merely bringing the tip close to a molecule at zero bias voltage dipc.org. A chemically inert tip, such as one terminated by a xenon atom, cannot induce the reaction due to weak interaction with porphycene researchgate.net.

The adsorption of porphycene on a surface significantly influences its tautomerization dynamics, introducing complexities due to molecule-surface interaction and symmetry lowering rsc.orgaip.orguni-graz.atresearchgate.net. The tautomeric state and dynamics are largely determined by the molecule-surface interaction and the specific surface employed uni-graz.at.

On Cu(111) and Ag(111) surfaces, the trans configuration is the thermodynamically stable form, while the cis configuration is metastable aip.orgnih.gov. However, on Cu(110) and Ag(110) surfaces, the cis configuration can be the most stable tautomer uni-graz.atresearchgate.net. The interaction strength between the molecule and the surface atoms dictates the properties of adsorbed porphycene, which differ from gas-phase or condensed-phase porphycene researchgate.net. For example, porphycene on Cu(110) and Ag(110) surfaces exhibits corrugated geometries depending on the proton configuration, unlike the planar gas-phase geometry researchgate.net.

The tautomerization rate via tunneling is substantially reduced for porphycene on a Cu(111) surface compared to an isolated molecule, due to an increased tautomerization barrier aip.org. On Ag(111), the reversible trans ↔ cis conversion occurs spontaneously at 5 K, and the cis ↔ cis tautomerization rate is much higher than on Cu(111), indicating a significantly smaller tautomerization barrier due to weaker molecule-surface interaction nih.gov. Tautomerization on Cu(111) and Ag(111) can be coupled with the translational motion of porphycene along the surface aip.orgnih.gov.

The local molecular environment, including the presence of single-atom defects (adatoms) or varying molecular density, can significantly affect porphycene tautomerization researchgate.netresearchgate.netacs.orgrsc.orgacs.org. On a Cu(110) surface, the proximity of a Cu adatom can disrupt the equivalence of cis states by introducing asymmetry, thereby altering the potential energy landscape acs.org. Reaction directionality can be achieved under low-coverage conditions, but at high coverage, adatom-molecule interactions are overwhelmed by interactions with neighboring molecules acs.org. On a Cu(111) surface, the position of a single atom generally has no effect on tautomerization unless the Cu atom is directly under the molecule, which can change the reaction direction due to alterations in the molecular electronic structure acs.org. Changes in the HOMO-1 orbital and d-band center indicate the importance of molecule-surface interaction in porphycene tautomerization acs.org.

Advanced Spectroscopic Characterization and Photophysical Mechanisms of Porphycene

Photophysical Characteristics and Excited State Processes

Fluorescence Depolarization and Viscosity-Dependent Radiationless Depopulation Pathways

The intramolecular double hydrogen transfer in porphycenes significantly influences their photophysical characteristics, leading to phenomena such as depolarized emission and viscosity-dependent radiationless depopulation. researchgate.netnih.govacs.orgacs.orgresearchgate.net A notable example is the behavior of meso-tetraalkyl-substituted porphycenes, whose room-temperature fluorescence is exceptionally sensitive to solvent viscosity. acs.org In low-viscosity solvents, these compounds exhibit very weak fluorescence, with quantum yields typically ranging from 10⁻⁴ to 10⁻³. acs.org However, their fluorescence quantum yield dramatically increases by approximately three orders of magnitude when embedded in more viscous media like paraffin (B1166041) or polymer films. acs.org

This ultrafast deactivation of the excited state is primarily attributed to S₁ ← S₀ internal conversion, with minimal or no population of the triplet state. acs.org A proposed model suggests that a nonplanar cis tautomeric form is responsible for this highly efficient nonradiative S₁ depopulation pathway. acs.orgnih.gov The observed viscosity dependence is explained by the requirement of a large-amplitude molecular motion, involving distortion from planarity, along the trans–cis₂ tautomerization pathway to initiate rapid excited-state deactivation. acs.org A more refined model further postulates that a small distance between the hydrogen-bonded inner nitrogen atoms facilitates the delocalization of inner hydrogen atoms, which is key to the efficient nonradiative S₁ depopulation. acs.org This model also effectively accounts for the biexponential fluorescence decay profiles observed in certain porphycenes and the absence of fluorescence coupled with ultrafast, temperature-independent S₁–S₀ internal conversion in both planar and nonplanar dibenzo[cde,mno]porphycenes. acs.org

Mechanisms of Singlet Oxygen Generation and Reactive Oxygen Species Production

Porphycene is recognized as a promising photosensitizer, particularly for photodynamic therapy (PDT), owing to its ability to generate singlet oxygen (¹O₂) when its excited states are quenched by molecular oxygen. aip.org Singlet oxygen is a highly reactive species capable of causing significant cellular damage. aip.orgmdpi.com

Reactive Oxygen Species (ROS) production by photosensitizers, including porphycenes, can occur through two primary mechanisms:

Type I Mechanism (Electron Transfer): This pathway involves electron transfer between the excited photosensitizer and ground-state molecular oxygen (³O₂) or other biomolecules. This leads to the formation of reactive free radicals such as superoxide (B77818) anion (O₂⁻•), hydroxyl radical (•OH), and peroxide (O₂²⁻). This mechanism is generally favored under conditions of low oxygen concentration. mdpi.comresearchgate.netmdpi.com

Type II Mechanism (Energy Transfer): This is the predominant pathway for ¹O₂ generation in PDT. It involves the direct transfer of energy from the triplet excited state of the photosensitizer to ground-state molecular oxygen (³O₂), resulting in the formation of highly cytotoxic singlet oxygen (¹O₂). This process is dependent on the presence of sufficient oxygen. aip.orgmdpi.comresearchgate.netmdpi.com

The efficiency of ¹O₂ production is governed by several photophysical parameters, including the intersystem crossing efficiency, the triplet state (T₁) lifetime, and the efficiency of energy transfer from the photosensitizer to ³O₂. researchgate.net Porphycene exhibits a triplet quantum yield of 0.3 in benzene, with a triplet excited-state lifetime of 200 ns. aip.org Approximately 26% of excited porphycene relaxes via internal conversion back to the singlet ground state. aip.org Computational studies indicate that singlet oxygen generation in porphycene involves 12 electronic states of the porphycene-O₂ complex, encompassing singlet, triplet, and quintet multiplicities. aip.org Under conditions where low oxygen concentration favors the Type I mechanism, the singlet-O₂ yield can be limited by porphycene's relatively low triplet quantum yield. aip.org Porphycene derivatives have been shown to generate ROS through both Type I and Type II photodynamic mechanisms. researchgate.net

Femtosecond Transient Absorption Spectroscopy for Tautomerization Rate Determination

Femtosecond transient absorption spectroscopy, particularly when combined with polarized light and anisotropy studies, is a powerful technique for precisely determining the rates of tautomerization in porphycenes. dntb.gov.uaunige.chunige.chnih.govresearchgate.netnih.gov This time-resolved method enables the simultaneous characterization of reaction kinetics in both the ground-state (S₀) and excited-state (S₁) manifolds. unige.ch

In 2,7,12,17-tetraphenylporphycene (B1250932) (TPPo), the tautomerization process, which involves the interconversion between two chemically identical trans forms, leads to a change in the S₀-S₁ transition-moment direction. This phenomenon is exploited to determine the tautomerization rates. unige.chunige.chnih.govresearchgate.net Experimental data for TPPo reveal double hydrogen transfer rates of 1.4 × 10¹² s⁻¹ in the S₀ state and 2.7 × 10¹¹ s⁻¹ in the S₁ state. unige.chnih.govresearchgate.net For the asymmetric 9-amino-2,7,12,17-tetraphenylporphycene, the ground-state tautomerization rate is comparable to that of TPPo. unige.chnih.govresearchgate.net However, in the S₁ state, the reaction is kinetically hindered in its vibrationally relaxed form. unige.chnih.gov

Studies on a series of alkyl-substituted porphycenes demonstrate that the rates of tautomerization in the S₀ state can vary significantly, ranging from less than 10¹⁰ s⁻¹ to over 10¹³ s⁻¹. unige.chresearchgate.net These rates are typically several times slower in the S₁ state for the same compounds. unige.chresearchgate.net For fluorinated porphycenes, the tautomerization potential energy surface is quasi-symmetric in the S₀ state but becomes strongly nonsymmetric in the S₁ state. dntb.gov.uanih.gov Femtosecond transient absorption studies on these fluorinated derivatives indicate that tautomerization rates are larger and similar for both directions of double hydrogen transfer in S₀, but become lower and disparate in S₁. dntb.gov.uanih.gov To ensure that rotational diffusion does not obscure the faster tautomerization dynamics, experiments often employ high-viscosity solvents, such as mixtures of toluene (B28343) and liquid paraffin, to significantly increase rotational-diffusion times. unige.ch

Table 1: Tautomerization Rates of Porphycenes

| Compound | State | Tautomerization Rate (s⁻¹) | Reference |

| 2,7,12,17-tetraphenylporphycene (TPPo) | S₀ | 1.4 × 10¹² | unige.chnih.govresearchgate.net |

| 2,7,12,17-tetraphenylporphycene (TPPo) | S₁ | 2.7 × 10¹¹ | unige.chnih.govresearchgate.net |

| Alkyl-substituted porphycenes | S₀ | <10¹⁰ to >10¹³ | unige.chresearchgate.net |

| Alkyl-substituted porphycenes | S₁ | Several times slower than S₀ | unige.chresearchgate.net |

| Fluorinated porphycenes | S₀ | Larger and similar | dntb.gov.uanih.gov |

| Fluorinated porphycenes | S₁ | Lower and disparate | dntb.gov.uanih.gov |

Triplet State Formation Efficiency and Strategies for Triplet Population Quenching

The efficiency of triplet state formation in porphycenes is generally observed to be lower compared to that in porphyrin. researchgate.net This efficiency can be further diminished, almost to zero, through multiple substitutions at the meso positions of the porphycene core. researchgate.net For porphycene itself, a triplet quantum yield of 0.3 has been reported in benzene, with a triplet excited-state lifetime of 200 ns. aip.org Notably, approximately 26% of excited porphycene molecules relax back to the singlet ground state via internal conversion. aip.org

Strategies for quenching triplet state populations are crucial in various photophysical applications, particularly to mitigate photodegradation or control reactive species generation. The presence of paramagnetic compounds, such as molecular oxygen (³O₂), serves as an efficient quencher of triplet state fluorophores through triplet-triplet energy transfer. mdpi.comnih.gov This quenching mechanism leads to a reduction in the triplet state lifetime and can render luminescence practically undetectable. nih.gov

The development of triplet state quenchers (TSQs) is a significant area of research aimed at enhancing the photostability of fluorophores. Approaches include the direct conjugation of triplet quenchers, resulting in "self-healing dyes," and various structural modifications such as sulfonation, phosphorylation, alterations to steric groups, or azetidine (B1206935) ring functionalization. researchgate.net These modifications are designed to promote efficient quenching of the triplet state, thereby improving photostability. Interestingly, in some systems, the addition of triplet quenchers has not resulted in a drastic reduction of excited-state lifetimes, suggesting a lack of significant intersystem crossing in those particular cases. researchgate.net

Two-Photon Absorption Properties and Underlying Photophysical Mechanisms

Porphycenes exhibit robust two-photon absorption (2PA) properties, positioning them as promising candidates for applications such as two-photon initiated photodynamic therapy (2P-PDT). nih.govrsc.orgmdpi.com Comparative studies have shown that the 2PA cross sections of 2,7,12,17-tetraphenylporphycene (TPPo) and its palladium(II) complex (PdTPPo) are substantially larger than those of the isomeric meso-tetraphenylporphyrin (TPP). In the 750-850 nm spectral region, the 2PA cross sections at the band maxima for TPPo and PdTPPo are 2280 GM and 1750 GM, respectively, significantly exceeding that of TPP. nih.gov

This enhanced 2PA in porphycenes is primarily attributed to a phenomenon known as "resonance enhancement," where the two-photon transition occurs nearly resonant with a comparatively intense one-photon Q-band transition. nih.gov The underlying photophysical mechanisms governing 2PA can be understood through two distinct and interfering quantum transition pathways: acs.org

Virtual Transition via Intermediate One-Photon Resonance: In this pathway, the molecule undergoes a virtual transition to an intermediate state that is resonant with a one-photon absorption. acs.org

Bypassing Intermediate Resonance: This pathway occurs due to a substantial permanent dipole moment difference between the ground and the final electronic states, allowing for 2PA without a direct intermediate one-photon resonance. acs.org

Table 2: Two-Photon Absorption Cross Sections (δ) of Porphycenes and Porphyrins

| Compound | δ (GM) | Spectral Region (nm) | Reference |

| 2,7,12,17-tetraphenylporphycene (TPPo) | 2280 | 750-850 | nih.gov |

| Palladium(II) 2,7,12,17-tetraphenylporphycene (PdTPPo) | 1750 | 750-850 | nih.gov |

| meso-tetraphenylporphyrin (TPP) | ~10 | 750-850 | nih.govacs.org |

Magnetic Circular Dichroism (MCD) Spectroscopy of Porphycenes

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique extensively employed in the study of porphyrins and their isomers, including porphycenes, to elucidate their electronic structures. nih.govrsc.orgacs.org This method is particularly valuable for identifying different tautomeric forms, especially in unsymmetrically substituted porphycenes. dntb.gov.uanih.gov

In conjunction with electronic absorption and emission spectroscopies, MCD has been successfully utilized to identify two distinct trans tautomeric forms in fluorinated porphycenes. It also allows for the estimation of their relative energies in both the ground and lowest excited electronic states. dntb.gov.uanih.gov MCD spectroscopy can provide crucial information regarding the relative energy splittings of molecular orbitals, specifically the energy difference between the highest occupied molecular orbital (HOMO) and the HOMO-1 (ΔHOMO), and between the lowest unoccupied molecular orbital (LUMO) and the LUMO+1 (ΔLUMO). rsc.org Based on these splittings, porphycene and hemiporphycene are characterized as "negative-hard chromophores" (where ΔHOMO < ΔLUMO), a classification that contrasts with "soft chromophores" like corrphycene (B1249828) (where ΔHOMO ≈ ΔLUMO). acs.org The analysis of MCD spectra for porphycenes is frequently interpreted within the framework of the perimeter model. researchgate.netnih.gov

Computational and Theoretical Investigations of Porphycene

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulation Approaches

Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations are crucial for understanding the double hydrogen transfer (DHT) dynamics in porphycene, where the formation and breaking of hydrogen bonds occur within a highly anharmonic potential energy surface. These methods are essential for treating both electrons and nuclei quantum mechanically, especially given the light mass of hydrogen, which makes nuclear quantum effects (NQEs) like tunneling and zero-point energy (ZPE) significant, even at relatively high temperatures. nih.govacs.orgacs.org

Full-dimensional path-integral molecular dynamics (PIMD) simulations have been performed to understand the double proton transfer tautomerization mechanism in porphycene and its isotopic variants. These simulations have shown that at 300 K, the unsubstituted porphycene primarily undergoes a concerted mechanism through a D2h second-order saddle point. Both isotopic substitution and temperature significantly influence the DHT mechanism; for instance, the contribution of the stepwise mechanism increases with rising temperature. nii.ac.jp

Furthermore, theoretical modeling based on ab initio molecular dynamics simulations has addressed the puzzling absence of the N-H stretching band in porphycene's experimental infrared (IR) spectrum. These simulations predict that the N-H stretching mode should appear as an extremely broad band in the 2250–3000 cm⁻¹ region, resulting from the coupling of the N-H stretching vibration to other modes within the multidimensional potential energy surface of intramolecular double hydrogen transfer. rsc.org

Application of Enhanced QM/MM Methods (e.g., SITS-QM/MM)

Enhanced Quantum Mechanical/Molecular Mechanical (QM/MM) methods, such as Selective Integrated Tempering Sampling (SITS-QM/MM), have been applied to investigate the double proton transfer processes in porphycene, particularly focusing on isotopic effects. This approach allows for the study of chemical reactions in solution by combining QM accuracy for the reactive core (porphyce) with MM efficiency for the solvent environment (e.g., water). jove.comnih.govaip.org

SITS-QM/MM molecular dynamics simulations have been used to explore hydrogen/deuterium (B1214612) (H/D) isotope effects on the double proton transfer in porphycene. These simulations indicated that single deuterium substitution leads to an asymmetric molecular geometry, which can influence the proton transfer process. For instance, the deuterium-substituted porphycene was found to adopt a stepwise double proton transfer mechanism. The structural analysis and free energy shifts revealed that asymmetric isotopic substitution subtly compresses covalent hydrogen bonds and can alter the original transition state location. jove.comnih.gov

The transition state for deuterated porphycene was observed to shift from (0.01 Å, 2.52 Å) to (-0.01 Å, 2.76 Å) in terms of reaction coordinates (q1, q2), with a higher q2 value indicating expansion of the nonbonded hydrogen bond due to the asymmetric deuterated scaffold. jove.com

Advanced Nuclear Quantum Dynamics (NQD) Methodologies

Advanced Nuclear Quantum Dynamics (NQD) methodologies are essential for accurately describing the double hydrogen transfer (DHT) in porphycene, where nuclear quantum effects (NQEs) like tunneling and zero-point energy (ZPE) are significant. nih.govacs.orgacs.org Researchers have combined density functional theory (DFT) calculations with path-integral ring-polymer methods, including ring-polymer instanton theory and thermostated ring-polymer molecular dynamics (TRPMD), to investigate porphycene's quantum vibrational spectra and reaction rates. nih.govacs.orgacs.orgarxiv.org

These full-dimensional ring-polymer instanton simulations demonstrate that below 100 K, the concerted DHT tunneling pathway is dominant. However, between 100 K and 300 K, there is a competition between concerted and stepwise pathways when NQEs are considered. nih.govacs.orgarxiv.org

Calculated ground-state reaction rates for DHT in porphycene are presented in the following table:

| Temperature (K) | Reaction Rate (s⁻¹) | Source |

| 100 | 0.63 × 10¹¹ | nih.govacs.orgarxiv.org |

| 150 | 2.19 × 10¹¹ | nih.govacs.orgarxiv.org |

These rates show good agreement with experimental observations. nih.govacs.orgarxiv.org TRPMD simulations have also successfully reproduced the puzzling N-H stretching band of porphycene, which is centered around 2600 cm⁻¹ and spans 750 cm⁻¹. This broadness is attributed to strong H-bonds, coupling to low-frequency modes, and access to cis-like isomeric conformations, which cannot be accurately captured by classical-nuclei dynamics. nih.govacs.orgarxiv.org

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) calculations are widely employed to investigate the structural and electronic properties of porphycene. DFT studies have confirmed that the trans tautomer is the most stable form in the ground state, with the cis tautomer lying higher in energy. researchgate.nettandfonline.compsu.edu For instance, calculations at the B3LYP/6-31G* level show the trans tautomer to be 11.25 kJ mol⁻¹ more stable than the cis tautomer in the singlet ground state. tandfonline.compsu.edu In the lowest excited triplet state, the trans tautomer remains more stable, by 21.60 kJ mol⁻¹. tandfonline.compsu.edu

DFT calculations have also been used to characterize the adsorption structures of porphycene on metal surfaces, such as Cu(110), Ag(110), and Cu(111). mpg.dersc.orgaip.orgresearchgate.net On surfaces like Cu(110) and Ag(110), DFT and scanning tunneling microscopy (STM) experiments suggest that the cis configuration can become the most stable tautomer, differing from the gas-phase behavior. researchgate.net Furthermore, porphycene adsorbed on these surfaces exhibits corrugated geometries, deviating from its planar gas-phase structure, due to interactions between the molecule and surface atoms. aip.orgresearchgate.net

Theoretical Modeling of Potential Energy Surfaces for Intramolecular Proton Transfer

Theoretical modeling of potential energy surfaces (PES) is fundamental to understanding the intramolecular proton transfer dynamics in porphycene. The double hydrogen transfer (DHT) in porphycene occurs within a multidimensional, anharmonic PES, where strong hydrogen bonds are formed within the molecular cavity. nih.govacs.org

Studies have constructed PES for both the ground state and the first excited state as functions of N-H bond lengths and relative torsional angles to elucidate the excited state intramolecular proton transfer (ESIPT) mechanisms. nih.gov These models indicate that intramolecular hydrogen bonds are strengthened in the first excited state, facilitating ESIPT processes. nih.gov The intramolecular proton transfer in porphycene is more likely to proceed via a lengthwise pathway in a concerted coordinated transfer manner. nih.gov

The effective free energy profile of porphycene, obtained from PIMD simulations at 290 K and projected onto hydrogen transfer coordinates (δ1 and δ2), shows that the trans isomer is the most energetically stable, with a free energy barrier for hydrogen transfer around 2 kBT. nih.govacs.org

DFT calculations have also been employed to map the potential energy surface of tautomerization for porphycene adsorbed on surfaces. aip.org For instance, on Cu(111), the calculated barriers for tautomerization are too high to be overcome thermally at cryogenic temperatures, suggesting tunneling as the primary mechanism. aip.org The interaction between an STM tip and porphycene can also modify the potential energy surface of tautomerization, which can significantly impact the tunneling process. aip.org

Electronic Structure and Excited State Calculations

Electronic structure and excited state calculations are crucial for understanding the unique optical properties of porphycene, which arise from its lower symmetry compared to porphyrin. researchgate.net These calculations help assign absorption peaks and explain the differences in Q-band absorptions among porphyrin isomers. qcri.or.jpacs.org

Time-dependent density functional theory (TDDFT) and ab initio methods like CASPT2 and CASSCF have been used to calculate the ground and lowest excited states (singlets and triplets) of isolated porphycene. aip.org The lowest singlet states (S1 and S2) form the bright Q-band, with other dark states (S3 and S4) closely following. aip.org The first two triplet states (T1 and T2) lie in the gap between S0 and S1. aip.org

For an asymmetric porphycene, 9-amino-2,7,12,17-tetraphenylporphycene (9-ATPPo), electronic structure calculations have investigated its absorption and emission spectra. acs.orgnih.gov It was found that two trans tautomers are primarily responsible for the absorption and emission spectra. acs.orgnih.gov The calculations also showed that tautomerization occurs with the assistance of cavity deformations and that a nonradiative process proceeds through weak interstate nonadiabatic couplings near the S1 minimum. acs.orgnih.gov

The Four-Orbital Model and its Extensions for Porphycene Systems

The Gouterman four-orbital model, originally developed for porphyrins, conceptualizes their UV-visible spectra as being dominated by four frontier molecular orbitals: two nearly degenerate highest occupied molecular orbitals (HOMOs) and two exactly degenerate lowest unoccupied molecular orbitals (LUMOs) under D4h symmetry. nih.govpdx.edu Transitions among these four molecular orbitals (HOMO, HOMO-1, LUMO, LUMO+1) are responsible for the characteristic Q and B (Soret) bands. nih.govhw.ac.uk

For porphycene, due to its lower C2h symmetry compared to the D4h symmetry of free-base porphyrins, the degeneracy of the LUMO and LUMO+1 orbitals is lifted, splitting into two non-degenerate orbitals. acs.org This lifting of orbital degeneracy leads to a peak splitting in both the Q-band and the Soret band. acs.org

While the four-orbital model successfully explains the Q-band absorptions in porphycene, the B-band character in porphycene is more accurately described by a "five-orbital model". qcri.or.jp This is because an excitation from a "fifth MO" (orbital 78, 4b3u) to the n-LUMO (orbital 83) becomes a main configuration for the 3¹B3u state (L-band), which is part of the Soret band region. qcri.or.jp This indicates that for porphycene, the electronic transitions are influenced by more than just the four canonical Gouterman orbitals, necessitating extensions to the original model. qcri.or.jpacs.org

The global diatropic π ring current in porphycene, with its bifurcation feature, is also attributed to the four electrons of the near-degenerate HOMO levels, linking this phenomenon to the same set of active electrons that are central to the four-orbital model of porphyrin electronic spectra. rsc.org

Symmetry-Adapted Cluster (SAC) and SAC-Configuration Interaction (SAC-CI) Methods for Excited States

The Symmetry-Adapted Cluster (SAC) and SAC-Configuration Interaction (SAC-CI) methods are robust ab initio approaches widely employed for the accurate calculation of ground, excited, ionized, and electron-attached states of molecular systems qcri.or.jpnih.govosti.govacs.orgacs.orgworldscientific.comresearchgate.net. These methods are particularly valuable for studying complex macrocycles like porphycene, as they account for electron correlations in both ground and excited states, demonstrating established reliability and applicability across numerous systems qcri.or.jpacs.orgworldscientific.com.

Researchers have extensively applied the SAC/SAC-CI method to investigate the excited states of free-base porphycene (Pc) and its structural isomers, corrphycene (B1249828) (Cor) and hemiporphycene (hPc) qcri.or.jpnih.govacs.org. This computational framework enables the theoretical assignment of absorption peaks and a detailed analysis of the wave functions associated with the excited states qcri.or.jpnih.govacs.org. For porphycene, the character of the B-band, a prominent absorption feature, is effectively described by a five-orbital model qcri.or.jpnih.gov.

The SAC-CI theoretical spectra of porphycene and its isomers have shown good agreement with experimental absorption spectra, accurately reproducing observed trends qcri.or.jp. The average error in excitation energy reported for these calculations is approximately 0.17 eV, with a slightly larger error of 0.22 eV specifically for porphycene qcri.or.jp. A notable finding from these studies is that the Q-bands in porphycene exhibit high intensity, and the X- and Y-bands appear in close proximity to the B-bands. This spectral behavior is attributed to the significant energy splitting between the highest occupied molecular orbital (HOMO) and the next-HOMO levels, as well as the lowest unoccupied molecular orbital (LUMO) and the next-LUMO levels qcri.or.jp.

Furthermore, the SAC-CI method has proven instrumental in guiding the design of new porphycene derivatives. By understanding and controlling the four-orbital energy levels, it is possible to manipulate the Q-band transition moment, a crucial aspect for pigment design in porphyrin compounds qcri.or.jpnih.gov. Computational investigations have also explored the impact of solvation on the excited states of porphycene, utilizing models such as the Polarizable Continuum Model (PCM) qcri.or.jp.

Computational Prediction of Nonlinear Optical Properties

Porphycenes, alongside other porphyrin analogues, are highly attractive candidates for applications in nonlinear optics (NLO) due to their extended π-conjugated systems and the ability to tune their electronic properties through structural modifications mdpi.comfrontiersin.orgrsc.orgnih.gov. Computational chemistry, particularly Density Functional Theory (DFT), is a primary tool for predicting and understanding the NLO properties of these compounds, including their hyperpolarizability (β) and third-order nonlinear optical (NLO) properties (γ) mdpi.comfrontiersin.orgrsc.orgnih.govunimi.itmdpi.comresearchgate.netrsc.orgacs.org.

Studies have investigated the two-photon absorption (TPA) cross-sections of porphycenes. For instance, specific porphycene derivatives like 2,7,12,13-tetraethyl-9,10,19,20-tetramethylporphycene (OAPo-T) and 2,3,16,17-tetraethyl-9,10,19,20-tetramethylporphycene (OAPo-C) have been computationally and experimentally shown to possess TPA cross-sections of 159 GM and 145 GM, respectively frontiersin.org.

Computational Simulations of Spectroscopic Data

Computational methodologies are indispensable for the interpretation and prediction of various spectroscopic data for porphycene, including infrared (IR), Raman, ultraviolet-visible (UV-Vis), and fluorescence spectra rsc.orgacs.orgresearchgate.netaip.orgnih.govacs.orgacs.orgrsc.orgresearchgate.netnih.govrsc.orgacs.orgresearchgate.net. These simulations provide a molecular-level understanding of the observed spectral features.

UV-Vis Spectroscopy: Theoretical UV-Vis spectra of porphycene and its derivatives can be accurately simulated using advanced quantum chemical methods, such as time-dependent density functional theory (TD-DFT) with specific functionals like CAM-B3LYP and appropriate basis sets (e.g., 6-31++G(2df,p)), often coupled with nuclear-ensemble methods acs.org. These simulations are instrumental in assigning the characteristic absorption bands of porphycene, including the Q-bands, Soret (B) bands, and the weaker X, Y, X', Y' bands qcri.or.jpnih.govacs.orgacs.orgacs.orgacs.orgrsc.orgworldscientific.comnih.gov.

A key aspect revealed by computational studies is the impact of molecular symmetry on the electronic spectrum. The reduction in symmetry from D4h in porphyrin to C2h in porphycene leads to the splitting of degenerate HOMO and LUMO orbitals, which, in turn, results in a splitting of peaks in both the Q- and Soret bands acs.org. Annulation of additional aromatic rings onto the porphycene periphery has also been shown to cause a bathochromic (red) shift in the absorption maxima nih.gov. While the classic Gouterman four-orbital theory provides a foundational understanding for porphyrins, computational studies indicate its limitations in fully analyzing the absorption spectra of porphycene isomers rsc.org.

IR and Raman Spectroscopy: Computational modeling, particularly ab initio molecular dynamics simulations, has provided critical insights into the vibrational spectrum of porphycene. A puzzling experimental observation in porphycene is the apparent absence of a strong N-H stretching band in the IR spectrum, despite harmonic calculations predicting its high intensity rsc.orgresearchgate.netacs.orgacs.org. Theoretical simulations have resolved this by demonstrating that the N-H stretching mode appears as an extremely broad band within the 2250–3000 cm⁻¹ region rsc.orgresearchgate.net. This broadening is attributed to the strong coupling of the N-H stretching vibration with other modes and the phenomenon of intramolecular double hydrogen transfer rsc.orgresearchgate.net. DFT methods are also employed to derive force fields and IR intensities for different tautomeric forms of porphycene acs.orgacs.org. While solvent effects generally have a minimal influence on the IR spectra, computational studies can reveal subtle differences in N-H stretching modes between various tautomers acs.org. For resonance Raman (RR) spectra, time-dependent density functional theory (TD-DFT) calculations are utilized, with accurate intensity predictions requiring the consideration of both Franck-Condon (FC) and Herzberg-Teller (HT) effects researchgate.netacs.org.

NMR Spectroscopy: Although detailed computational predictions of NMR shifts were not extensively covered in the provided search results, nuclear magnetic resonance (NMR) spectroscopy is a fundamental technique for structural elucidation. Computational chemistry can predict NMR chemical shifts, and some studies on porphycene derivatives mention their characterization using ¹H NMR and ¹³C NMR spectroscopy, implying that theoretical predictions can complement these experimental data researchgate.net. Furthermore, computational packages like ORCA allow for the calculation of magnetic properties such as hyperfine coupling tensors, which are relevant to magnetic resonance techniques google.com.

Single Molecule Studies of Porphycene

Experimental Methodologies for Single Molecule Detection and Characterization

Advanced experimental techniques are indispensable for isolating and characterizing individual porphycene molecules, enabling the direct observation of their unique properties and dynamic processes.

Confocal fluorescence microscopy is a primary technique employed for the detection and characterization of single porphycene molecules mpg.deresearchgate.netrsc.org. This method allows for the monitoring of double hydrogen transfer in individual porphycene molecules and their derivatives, typically embedded within polymer matrices such as poly(methyl methacrylate) (PMMA) mpg.deresearchgate.netrsc.org. A significant advantage of confocal fluorescence microscopy is its ability to observe discrete molecular dynamics, including blinking and spectral diffusion, which are otherwise masked in ensemble measurements mpg.de.

Research utilizing this technique has revealed large temporal fluctuations in hydrogen transfer rates for single porphycene molecules mpg.deresearchgate.net. A notable finding is that a substantial fraction of the observed single molecules exhibit a significant decrease in their tautomerization rate when embedded in a polymer matrix, compared to rates obtained from ensemble studies in solution mpg.deresearchgate.net. This effect is explained by a model that posits the tautomerization rate is influenced by the reorganization coordinate involving the slow relaxation of the polymer matrix mpg.de. Consequently, porphycene tautomerization can serve as a probe for studying polymer relaxation dynamics across a wide range of timescales, from picoseconds to minutes mpg.de. Experimental setups often involve exciting porphycene molecules with a laser, such as a 633 nm HeNe laser, with the beam propagated through a mode converter to generate azimuthally and radially polarized light for optimal detection mpg.de.

Scanning Probe Microscopy (SPM), which includes Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), provides unparalleled capabilities for the direct visualization and manipulation of single molecules at the atomic scale mpg.deresearchgate.netrsc.orgnih.govfu-berlin.deuni-regensburg.dedipc.org. These techniques are fundamental for investigating surfaces and individual adsorbates, offering atomic or molecular resolution researchgate.netdipc.org.

STM enables the direct observation of the structure and tautomerization dynamics of single porphycene molecules adsorbed on various metal surfaces mpg.deresearchgate.netrsc.orgnih.govfu-berlin.deuni-regensburg.de. For instance, studies have shown that porphycene molecules on a Cu(110) surface primarily adsorb as cis-1 tautomers mpg.de. AFM, particularly when employing frequency-modulation AFM with tip-functionalization, can image the chemical structure of molecules with bond-order resolution, allowing for the visualization of individual atoms and chemical bonds within a molecule dipc.org. This capability is crucial for understanding the precise positions of the inner hydrogen atoms in porphycene and their movement during tautomerization mpg.dersc.orgacs.org.

STM can induce tautomerization in porphycene through various stimuli, including inelastic electron tunneling or by applying a voltage pulse mpg.deacs.orgaip.orgrsc.org. Furthermore, AFM force spectroscopy can quantify the mechanical force required to trigger tautomerization with submolecular spatial resolution, providing insights into how the reaction pathway and energy barrier are modified by the interaction with the microscope tip rsc.orgacs.org. The interaction between porphycene and the underlying metal surface (e.g., Cu(111), Ag(111), Au(111)) significantly influences its tautomeric stability and dynamics, with different tautomeric forms being stabilized depending on the specific surface structure researchgate.netrsc.org.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that has been successfully applied to detect and characterize single porphycene molecules and their derivatives ichf.edu.plresearchgate.netrsc.org. SERS leverages the enhancement of Raman scattering by plasmonic nanostructures to obtain vibrational fingerprints of individual molecules aip.org. Tip-enhanced Raman spectroscopy (TERS), a variant of SERS, further offers subnanometer spatial resolution for imaging single molecules aip.org.

Single-molecule SERRS spectra have been acquired for parent porphycene (Pc-d0) and its deuterated isotopologue (Pc-d12) on gold and silver nanoparticles ichf.edu.plaip.orgacs.org. SERS studies allow for the investigation of spectroscopic features and phenomena that confirm single-molecule detection, such as characteristic intensity fluctuations, blinking, and one-step photobleaching researchgate.net. Notably, the photostability of single porphycene molecules is significantly enhanced when placed on nanoparticles compared to polymer environments ichf.edu.placs.org. While trans tautomeric species typically dominate SERS spectra, time-trace analysis can reveal transient intermediates, suggesting the presence of less stable cis tautomeric forms ichf.edu.placs.org. The detectability of different porphycene derivatives by SERS is influenced by their molecular structure, with the presence of bulky tert-butyl groups leading to a decrease in the probability of single-molecule detection researchgate.netaip.orgacs.org.

Direct Observation and Analysis of Tautomerization Dynamics in Single Porphycene Molecules

Single-molecule techniques have enabled the direct observation and detailed analysis of porphycene's tautomerization dynamics, revealing nuanced behaviors not accessible through ensemble studies.

Single-molecule studies of porphycene have provided direct evidence of large temporal fluctuations in hydrogen transfer rates, a phenomenon that is typically obscured in bulk measurements researchgate.netrsc.orgrsc.orgnih.govfu-berlin.denih.gov. When porphycene molecules are embedded in a polymer matrix, a substantial portion of them exhibit a significant reduction in their tautomerization rate compared to what is observed in solution-based ensemble studies fu-berlin.denih.gov. This effect is explained by a model that attributes the rate determination to a reorganization coordinate involving the slow relaxation of the surrounding polymer matrix fu-berlin.denih.gov. This unique behavior positions porphycene tautomerization as a valuable probe for investigating polymer relaxation dynamics across a wide range of timescales nih.gov.

On metal surfaces, the tautomerization rates can exhibit temperature-independent behavior at very low temperatures (e.g., below approximately 10 K on Ag(110)), indicating that the process is governed by quantum tunneling researchgate.netrsc.org. Furthermore, a pronounced kinetic isotope effect (KIE) is observed upon substituting the transferred hydrogen atoms with deuterium (B1214612), which strongly supports a tunneling mechanism and suggests a stepwise transfer pathway for the tautomerization researchgate.netrsc.org.

The tautomerization dynamics of single porphycene molecules can be precisely controlled by modulating their local environment at the nanoscale nih.govdipc.org. Scanning Tunneling Microscopy (STM) plays a crucial role in this control by allowing researchers to modify the potential landscape surrounding individual molecules, thereby influencing their tautomerization behavior at an atomic level nih.govdipc.org.

Tip-induced tautomerization: The STM tip itself can act as a tool to induce tautomerization. By bringing the tip into close proximity to a porphycene molecule, even at zero bias voltage and cryogenic temperatures (e.g., 5 K), force-induced tautomerization can be triggered rsc.orgacs.org. Additionally, inelastic electron tunneling from the STM tip can induce unidirectional trans → cis and reversible cis ↔ cis tautomerization events acs.orgaip.orgrsc.org.

Adatom manipulation: Precise control over hydrogen transfer rates has been demonstrated by strategically placing single atoms, such as a copper adatom, near a porphycene molecule mpg.de. This manipulation can tune the tautomerization rates up or down, even when the adatom is at a relatively large distance (e.g., 0.9 nm from the molecular center), underscoring the significant influence of single atoms on molecular function mpg.de.

Surface interactions: The nature of the underlying substrate profoundly affects porphycene's tautomerization. For example, on a Cu(110) surface, the cis-1 configuration is found to be the most stable due to interactions between the non-hydrogenated nitrogen atoms and the copper surface mpg.deacs.org. In contrast, on Ag(111), the reversible trans ↔ cis conversion occurs spontaneously at 5 K, with a significantly higher cis ↔ cis tautomerization rate compared to Cu(111), attributed to weaker porphycene-surface interactions rsc.org. On Au(111), tautomerization is not observed in STM images, which could be due to an extremely rapid tautomerization rate or similar electronic characteristics of the trans and cis tautomers rsc.org.

Intermolecular interactions: In molecular assemblies, the tautomeric state of a neighboring porphycene molecule can influence the tautomerization reaction in an adjacent molecule, leading to cooperative effects mpg.de. This suggests that subtle changes in intermolecular distances and interactions, arising from different adsorption positions of the tautomers, can modulate the tautomerization properties mpg.de.

Photoinduced tautomerization: Light excitation can also serve as a stimulus for inducing tautomerization. On a Cu(111) surface, photoirradiation can convert the thermodynamically stable trans configuration of porphycene to the metastable cis configuration in a unidirectional manner. This process is largely driven by the excitation of copper d-band electrons and the resulting hot carriers, and it exhibits a pronounced isotope effect.

Determination of Molecular Orientation and Transition Dipole Moments in Single Molecules

The intricate nature of porphycene's tautomerization process results in its fluorescence being attributed to two nearly orthogonal transition dipole moments. This inherent characteristic is crucial for determining the spatial orientation of individual porphycene chromophores at the single-molecule level. researchgate.netresearchgate.netpsu.eduacs.orguni-muenchen.de

Experimental methodologies primarily involve the use of polarized laser beams, specifically radially and azimuthally polarized light, as excitation sources in conjunction with confocal scanning microscopy. researchgate.netresearchgate.netpsu.eduacs.orguni-muenchen.de By raster scanning the sample and analyzing the resulting spatial patterns of emission, researchers can deduce the molecular orientation. researchgate.netpsu.eduacs.org The fluorescence intensity observed is proportional to the square of the projection of the electric field on the transition dipole moment, allowing for the mapping of these orientations. core.ac.uk

Numerical simulations play a vital role in interpreting the experimental fluorescence patterns. By comparing simulated patterns with those experimentally obtained, the angle between the two transition moments can be precisely determined. For parent porphycene, this angle has been established to be approximately 72 ± 3°. psu.eduacs.org This approach has also been successfully applied to derivatives like 2,7,12,17-tetra-tert-butylporphycene embedded in a polymer matrix, enabling the determination of their three-dimensional (3D) orientation. researchgate.netrsc.org Furthermore, comparing emission patterns generated by azimuthal and radial polarizations facilitates the distinction between chromophores with molecular planes parallel or perpendicular to the support surface, thus aiding in 3D orientation determination. psu.edu

Beyond fluorescence-based techniques, single-molecule surface-enhanced Raman spectroscopy (SERS) offers an alternative avenue for extracting the approximate orientation of a molecule. This method relies on predictions of Raman tensors to interpret the SERS spectrum. ichf.edu.pl

Unique Insights and Limitations of Single Molecule Experiments for Porphycene Research

Single-molecule experiments on porphycene offer a powerful lens into phenomena that remain concealed in traditional bulk studies, while also presenting specific challenges.

Unique Insights: Single-molecule studies overcome the limitations of ensemble averaging, providing direct observation of individual molecular behaviors. umich.edu This includes:

Direct Observation of Dynamics: Researchers can directly observe the structure and tautomerization dynamics of single porphycene molecules adsorbed on metal surfaces. These studies have revealed how interactions between the molecule and the supporting surface influence static and dynamic properties, such as stabilizing different tautomeric forms or altering reaction mechanisms from concerted to stepwise. researchgate.net

Overcoming Ensemble Averaging: Single-molecule resolution allows for the observation of individual sites within a polymer matrix and their temporal evolution, providing insights into matrix relaxation dynamics that affect hydrogen transfer rates. rsc.orgumich.eduacs.org This has revealed large fluctuations in hydrogen transfer rates over time for the same chromophore, an effect inaccessible in bulk measurements. researchgate.net

Identification of Transient States and Rare Events: These experiments enable the detection of exotic species and behaviors, such as trans-cis-trans tautomerization reactions, which are difficult to capture in bulk analyses. ichf.edu.pl They also reveal inhomogeneous broadening in single-molecule spectra, a detail often masked in ensemble spectra. core.ac.uk

Mechanistic Understanding: By monitoring the change in transition dipole moments using polarized fluorescence spectroscopy, tautomerization can be tracked at the single-molecule level. researchgate.net Techniques like scanning tunneling microscopy (STM) allow for the investigation of voltage and current dependence of reaction rates (STM action spectroscopy) for electron-induced reactions, and even the manipulation of the potential landscape of adsorbate reactions to precisely control tunneling dynamics. rsc.orgaip.org Such detailed insights clarify intrinsic physical mechanisms at the single-molecule level. pku.edu.cn

Limitations: Despite their advantages, single-molecule experiments with porphycene face several limitations:

Triplet State and Blinking: Porphycene exhibits a high triplet formation efficiency (approximately 0.4), which can lead to significant blinking, making it challenging to achieve sufficient photon counting rates for single-chromophore detection. This often necessitates controlled quenching of the triplet population. psu.educore.ac.ukacs.org

Photobleaching: Photobleaching is a primary limiting factor in single-molecule fluorescence studies, as it dictates the number of photons a molecule can emit before irreversible photodegradation. researchgate.net

Detectability and Environmental Influence: The detectability of different chromophores by SERS is highly dependent on both their electronic and spatial structure. Bulky substituent groups, for instance, can reduce the number of detected single molecules and increase the fluorescence background. ichf.edu.pl Furthermore, single-molecule fluorescence experiments can be biased towards detecting molecules situated near oxygen, which acts as a triplet quencher. researchgate.net The observed heterogeneity in photodegradation quantum yields suggests that physical and chemical quenching rates are sensitive to distance and orientation. researchgate.net

Experimental Complexity: While powerful, determining the atomic details of proton transfer experimentally remains challenging due to its transient nature. jove.com Additionally, the anharmonic nature of hydrogen transfer, often obscured by inhomogeneous effects in bulk samples, necessitates the use of single-molecule studies, highlighting a limitation of bulk approaches. mpg.de Adsorption of porphycene on surfaces, as studied by STM, can introduce additional complexities in tautomerization dynamics due to molecule-surface interactions and symmetry lowering. aip.org

Advanced Research Directions and Material Oriented Applications of Porphycene

Porphycenes in Advanced Materials Science

The distinct rectangular cavity and strong intramolecular hydrogen bonds of the porphycene core lead to electronic and optical properties that are being harnessed for the development of novel materials.

Porphycenes and their derivatives are being actively investigated as components in organic electronic devices. researchgate.net Their robust nature and tunable electronic properties make them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). researchgate.netrsc.org The ability to modify the porphycene macrocycle through peripheral substitution allows for the fine-tuning of its electronic characteristics, which is crucial for optimizing device performance. nih.gov Porphyrin-based molecules, including porphycenes, are considered prime candidates for a host of molecular electronics applications due to their distinctive and reversible oxidation and reduction chemistry. nih.govnih.gov This electrochemical behavior is fundamental to their potential use as wires, switches, and transistors at the molecular level. nih.gov